4-Amino-N,N-dimethylbenzylamine

Description

The exact mass of the compound 4-Amino-N,N-dimethylbenzylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 207808. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Amino-N,N-dimethylbenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-N,N-dimethylbenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

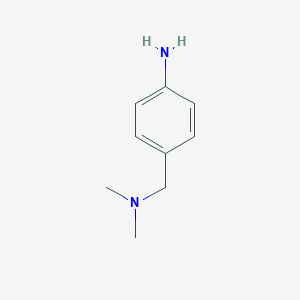

Structure

3D Structure

Properties

IUPAC Name |

4-[(dimethylamino)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-11(2)7-8-3-5-9(10)6-4-8/h3-6H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCCQALFJIMRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884295 | |

| Record name | Benzenemethanamine, 4-amino-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6406-74-2 | |

| Record name | 4-Amino-N,N-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6406-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6406-74-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, 4-amino-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 4-amino-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N,N-dimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-((Dimethylamino)methyl)aniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELP6J7CU5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-N,N-dimethylbenzylamine (CAS 6406-74-2)

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-Amino-N,N-dimethylbenzylamine (CAS 6406-74-2), a versatile aromatic amine utilized as a key intermediate and building block in diverse fields of chemical science. The document details its chemical identity, physicochemical properties, validated synthetic protocols, and key applications in pharmaceutical, polymer, and agrochemical development. Emphasis is placed on the structure-function relationships that dictate its reactivity and utility. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's properties and applications.

Core Chemical Identity and Physicochemical Properties

4-Amino-N,N-dimethylbenzylamine, also known as 4-((Dimethylamino)methyl)aniline, is an organic compound featuring a primary aromatic amine group and a tertiary benzylic amine group.[1] This dual functionality is the source of its versatile reactivity, making it a valuable intermediate in multi-step organic synthesis.

Chemical Identifiers

A consistent and accurate identification of chemical compounds is paramount for regulatory compliance, safety, and scientific reproducibility. The primary identifiers for 4-Amino-N,N-dimethylbenzylamine are summarized below.

| Identifier | Value | Source |

| CAS Number | 6406-74-2 | [2] |

| Molecular Formula | C₉H₁₄N₂ | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| IUPAC Name | 4-[(dimethylamino)methyl]aniline | [2] |

| Synonyms | 4-(Dimethylaminomethyl)aniline, p-Aminobenzyldimethylamine | [1][2] |

| InChI | InChI=1S/C9H14N2/c1-11(2)7-8-3-5-9(10)6-4-8/h3-6H,7,10H2,1-2H3 | [3] |

| InChIKey | NNCCQALFJIMRKB-UHFFFAOYSA-N | [3] |

| SMILES | CN(C)CC1=CC=C(C=C1)N | [4] |

| PubChem CID | 308051 | [2] |

Physicochemical and Handling Properties

The physical state and stability of a reagent dictate its handling, storage, and application protocols. This compound is typically supplied as a liquid, whose color can be an indicator of purity and degradation over time.

| Property | Value | Source |

| Appearance | Yellow liquid. May also be a solid or semi-solid depending on purity. | [1][3] |

| Purity | ≥97-98% (typically by GC) | [1][3] |

| Solubility | Soluble in organic solvents and polar solvents such as water and alcohols. | [1] |

| Storage Conditions | Store at 0-8 °C, under an inert atmosphere, and protected from light. | [1][3] |

Synthesis and Chemical Reactivity

The synthesis of 4-Amino-N,N-dimethylbenzylamine is most commonly achieved via the reduction of its nitro-aromatic precursor. This transformation is a foundational reaction in industrial organic chemistry, valued for its high efficiency and selectivity.

Primary Synthetic Pathway: Reduction of N,N-dimethyl-4-nitrobenzylamine

The most prevalent laboratory and industrial synthesis involves the chemoselective reduction of the nitro group of N,N-dimethyl-4-nitrobenzylamine. The tertiary amine functionality is stable under these reductive conditions. The choice of reducing agent is critical; cost-effective and highly efficient reagents like activated iron powder in an acidic medium are often preferred over catalytic hydrogenation, which can sometimes lead to side products that are difficult to remove.[5]

Caption: Synthesis workflow for 4-Amino-N,N-dimethylbenzylamine.

Field-Validated Synthesis Protocol

This protocol is based on a well-established method for nitro group reduction. The self-validating steps include monitoring the reaction completion via Thin Layer Chromatography (TLC) and purification via column chromatography to ensure high purity of the final product.

Objective: To synthesize 4-Amino-N,N-dimethylbenzylamine from N,N-dimethyl-4-nitrobenzylamine.

Materials:

-

N,N-dimethyl-4-nitrobenzylamine (1.0 eq)

-

Activated Iron Powder (Fe), fine mesh (approx. 8-10 eq by weight)

-

Glacial Acetic Acid

-

Ethyl Acetate (EtOAc)

-

Methanol (MeOH)

-

Deionized Water

-

10% Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N,N-dimethyl-4-nitrobenzylamine (1.0 eq) dissolved in glacial acetic acid (approx. 10 mL per gram of starting material).

-

Addition of Reducing Agent: While stirring, add activated iron powder (approx. 3g per gram of starting material) to the solution. The addition may be exothermic.

-

Reaction Execution: Heat the reaction mixture to 80 °C and maintain stirring for 5 hours. The causality here is that heat accelerates the reaction, while the acidic medium facilitates the reduction by iron.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 98:2 Chloroform/Methanol eluent system). The disappearance of the starting material spot indicates reaction completion.

-

Workup - Filtration: After completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with a small amount of ethyl acetate.

-

Workup - Neutralization: Transfer the filtrate to a separatory funnel. Dilute with deionized water and carefully neutralize the solution by adding 10% NaOH solution until the pH is basic (pH > 8).

-

Extraction: Extract the aqueous layer three times with ethyl acetate. The product is more soluble in the organic phase.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography. Elute with a suitable solvent system (e.g., Chloroform/Methanol, 98:2 v/v) to obtain the pure 4-Amino-N,N-dimethylbenzylamine as a yellow liquid.

Chemical Reactivity Profile

The reactivity is dominated by its two amine functional groups. The primary aromatic amine (-NH₂) can undergo diazotization, acylation, and is a key functional group for building azo dyes. The tertiary benzylic amine (-CH₂N(CH₃)₂) is basic and nucleophilic, making it a useful catalytic moiety or a site for quaternization reactions. This dual nature allows it to serve as a versatile building block for more complex molecules.[1]

Key Applications in Scientific Research and Development

The unique bifunctional structure of 4-Amino-N,N-dimethylbenzylamine makes it a valuable intermediate across several high-value chemical industries.

Caption: Relationship between functional groups and applications.

-

Pharmaceutical Development: The compound serves as a crucial scaffold in the synthesis of various pharmaceuticals. It is particularly noted as an intermediate in the creation of antihistamines and other therapeutic agents where the specific arrangement of its functional groups is critical for biological activity.[1]

-

Polymer Chemistry: In materials science, it is incorporated into specialty polymers and resins. Its inclusion can enhance key properties such as thermal stability and chemical resistance, making it valuable in the formulation of high-performance coatings and adhesives.[1]

-

Agrochemical Formulations: It is used in the formulation of modern agrochemicals, where it can improve the efficacy and delivery of active ingredients in pesticides and herbicides.[1]

-

Analytical and Industrial Applications: The compound is also employed as a reagent in certain analytical methods and is used in the formulation of industrial surfactants and corrosion inhibitors.[1]

Spectral Analysis Profile

Predicted ¹H NMR Spectral Features (in CDCl₃)

-

Aromatic Protons (δ 6.5-7.2 ppm): The protons on the benzene ring would appear in this region. Due to the para-substitution pattern, they would likely present as two distinct doublets (an AA'BB' system), each integrating to 2H.

-

Amino Protons (-NH₂) (δ ~3.5-4.0 ppm): A broad singlet, integrating to 2H. The chemical shift can vary significantly with concentration and solvent.

-

Benzylic Protons (-CH₂-) (δ ~3.4 ppm): A sharp singlet, integrating to 2H.

-

Methyl Protons (-N(CH₃)₂) (δ ~2.2 ppm): A sharp singlet, integrating to 6H.

Predicted ¹³C NMR Spectral Features (in CDCl₃)

-

Aromatic Carbons (δ 115-150 ppm): Four distinct signals would be expected for the aromatic carbons.

-

Benzylic Carbon (-CH₂-) (δ ~64 ppm): One signal for the methylene carbon.

-

Methyl Carbons (-N(CH₃)₂) (δ ~45 ppm): One signal for the two equivalent methyl carbons.

Predicted Key IR Spectroscopy Bands

-

N-H Stretch (primary amine): Two medium-intensity sharp bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

N-H Bend (primary amine): A broad band around 1600 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Bands in the 1000-1350 cm⁻¹ region.

Predicted Mass Spectrometry (EI)

-

Molecular Ion (M⁺): A peak at m/z = 150, corresponding to the molecular weight.

-

Major Fragment: A prominent peak at m/z = 58, corresponding to the stable [CH₂=N(CH₃)₂]⁺ fragment formed by benzylic cleavage (the tropylium ion at m/z=91 would be less favored due to the competing fragmentation).

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety. The following information is derived from aggregated GHS data.

GHS Hazard Classification

| Hazard Class | Code | Statement | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][3] |

| Skin Irritation | H315 | Causes skin irritation | [2][3] |

| Eye Irritation | H319 | Causes serious eye irritation | [2][3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3] |

| Pictogram | GHS07 | Exclamation Mark | [3] |

| Signal Word | Warning | [3] |

Protocol for Safe Handling and Storage

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.

Handling and Storage:

-

Procurement and Reception: Upon receipt, visually inspect the container for any damage.

-

Storage: Store the container tightly sealed in a cool (0-8 °C), dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation.[1][3]

-

Dispensing: Conduct all dispensing operations within a chemical fume hood. Avoid breathing vapors or mist.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-Amino-N,N-dimethylbenzylamine (CAS 6406-74-2) is a high-value chemical intermediate whose utility is derived from its unique bifunctional molecular architecture. Its established synthetic routes and diverse applications in pharmaceuticals, polymers, and agrochemicals underscore its importance in modern chemical research and industry. While a lack of publicly available experimental spectral data presents a minor challenge, its structure allows for reliable prediction of its analytical profile. Adherence to strict safety and handling protocols is mandatory when working with this compound. This guide serves as a foundational resource for scientists and professionals to effectively and safely utilize this versatile molecule.

References

-

Benzenemethanamine, 4-amino-N,N-dimethyl-. PubChem, National Center for Biotechnology Information. [Link]

-

4-((DIMETHYLAMINO)METHYL)ANILINE. precisionFDA. [Link]

Sources

An In-depth Technical Guide to 4-Amino-N,N-dimethylbenzylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N,N-dimethylbenzylamine is a versatile aromatic amine that serves as a crucial building block and intermediate in a wide array of chemical syntheses.[1] Its unique molecular architecture, featuring a primary aromatic amine, a tertiary benzylic amine, and a reactive phenyl ring, makes it a valuable tool for the construction of complex molecules, particularly in the realms of pharmaceutical and materials science. This guide provides a comprehensive overview of the physical and chemical properties of 4-Amino-N,N-dimethylbenzylamine, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, with a focus on its role in drug discovery and development.

Part 1: Core Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its effective and safe use in a laboratory setting. This section details the key properties of 4-Amino-N,N-dimethylbenzylamine.

Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-(Aminomethyl)-N,N-dimethylaniline | [2] |

| CAS Number | 6406-74-2 | [1][3][4] |

| Molecular Formula | C₉H₁₄N₂ | [3][4] |

| Molecular Weight | 150.22 g/mol | [1][5] |

| Appearance | Yellow liquid | [1] |

Synonyms: p-Aminobenzyldimethylamine, 4-(Dimethylaminomethyl)aniline, N,N-Dimethyl-p-aminobenzylamine[5]

Physical Properties

| Property | Value | Source(s) |

| Boiling Point | 231.8 ± 15.0 °C (Predicted) | [5] |

| Density | 1.013 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in organic solvents. | [1] |

| pKa | 9.34 ± 0.28 (Predicted) | [5] |

Part 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 4-Amino-N,N-dimethylbenzylamine. This section provides an overview of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400MHz, CDCl₃):

-

δ 7.08 (d, J=8.4Hz, 2H): These two protons correspond to the aromatic protons ortho to the aminomethyl group.

-

δ 6.65 (d, J=8.4Hz, 2H): These two protons correspond to the aromatic protons meta to the aminomethyl group.

-

δ 3.53-3.70 (br, 2H): This broad signal is attributed to the two protons of the primary amino group (-NH₂).

-

δ 3.31 (s, 2H): This singlet represents the two benzylic protons (-CH₂-).

-

δ 2.21 (s, 6H): This singlet corresponds to the six protons of the two methyl groups on the tertiary amine (-N(CH₃)₂).[2]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Amino-N,N-dimethylbenzylamine would be expected to show the following characteristic absorption bands:

-

N-H Stretching: A pair of bands in the region of 3400-3250 cm⁻¹ characteristic of a primary amine.

-

C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Bands just below 3000 cm⁻¹.

-

N-H Bending: An absorption band around 1600 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: Bands in the 1350-1000 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 4-Amino-N,N-dimethylbenzylamine would be expected to show a molecular ion peak [M]⁺ at m/z = 150. A prominent fragment would likely be the benzylic cleavage product at m/z = 106, corresponding to the [H₂N-C₆H₄-CH₂]⁺ fragment, and another significant fragment at m/z = 44, corresponding to the [CH₂=N(CH₃)₂]⁺ ion.

Part 3: Chemical Properties and Reactivity

The synthetic utility of 4-Amino-N,N-dimethylbenzylamine stems from the distinct reactivity of its two amino groups and the aromatic ring.

Basicity and Nucleophilicity

Both nitrogen atoms in the molecule possess lone pairs of electrons, rendering them basic and nucleophilic. The tertiary amine is generally more nucleophilic than the primary aromatic amine due to the electron-donating effect of the alkyl groups. The primary aromatic amine's basicity is reduced due to the delocalization of the lone pair into the benzene ring. This difference in reactivity allows for selective functionalization under controlled conditions.

Reactions of the Primary Aromatic Amine

The primary amino group undergoes typical reactions of aromatic amines:

-

Diazotization: The primary amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[6][7][8] This diazonium intermediate is a versatile synthon for introducing a variety of functional groups onto the aromatic ring through Sandmeyer-type reactions.

Caption: Diazotization of 4-Amino-N,N-dimethylbenzylamine to form a reactive diazonium salt.

-

Acylation: The primary amine can be acylated with acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the primary amine or to introduce new functionalities.

Reactions of the Tertiary Benzylamine

The tertiary amine can act as a nucleophile and a base.

-

Quaternization: Reaction with alkyl halides leads to the formation of quaternary ammonium salts.[9]

Electrophilic Aromatic Substitution

The amino group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the presence of the dimethylaminomethyl group at the para position directs incoming electrophiles to the ortho positions.

Part 4: Synthesis and Manufacturing

Several synthetic routes to 4-Amino-N,N-dimethylbenzylamine have been reported, typically starting from p-nitrobenzyl derivatives.

A Common Synthetic Pathway

A widely employed method involves a two-step process:

-

N,N-Dimethylation of p-Nitrobenzyl Halide: p-Nitrobenzyl bromide or chloride is reacted with dimethylamine to yield N,N-dimethyl-4-nitrobenzylamine. This is a nucleophilic substitution reaction where dimethylamine displaces the halide.[2]

-

Reduction of the Nitro Group: The nitro group of N,N-dimethyl-4-nitrobenzylamine is then reduced to a primary amine. Various reducing agents can be employed, including catalytic hydrogenation (e.g., with Pd/C or Raney Nickel), or chemical reduction with metals in acidic media (e.g., Fe in acetic acid).[2][10]

Caption: A common synthetic route to 4-Amino-N,N-dimethylbenzylamine.

Experimental Protocol: Synthesis from N,N-Dimethyl-4-nitrobenzylamine

This protocol describes the reduction of the nitro group using iron powder in acetic acid.[10]

Materials:

-

N,N-Dimethyl-4-nitrobenzylamine

-

Acetic Acid

-

Activated Iron Powder

-

10% Sodium Hydroxide Solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Chloroform/Methanol (98:2, v/v) eluent

Procedure:

-

To a solution of N,N-dimethyl-4-nitrobenzylamine (1 g, 5.55 mmol) in acetic acid (10 ml), add activated iron powder (3 g).

-

Stir the reaction mixture for 5 hours at 80 °C.

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, filter the reaction mixture to remove the iron residues.

-

Dilute the filtrate with water and neutralize with a 10% sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry with anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a chloroform/methanol (98:2, v/v) mixture as the eluent to yield 4-Amino-N,N-dimethylbenzylamine.[10]

Part 5: Applications in Research and Drug Development

The unique structure of 4-Amino-N,N-dimethylbenzylamine makes it a valuable intermediate in several industrial and research applications.

Pharmaceutical Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly antihistamines.[1] The diamine structure is a common pharmacophore in many H1-antihistamine drugs. While specific examples of commercially available drugs directly synthesized from 4-Amino-N,N-dimethylbenzylamine are not prominently detailed in the reviewed literature, its structural motif is present in many biologically active compounds. Its utility lies in its ability to be readily incorporated into more complex molecular frameworks.

Other Industrial Applications

-

Polymer Chemistry: It is used in the production of specialty polymers and resins, where it can enhance thermal stability and chemical resistance.[1]

-

Dyes and Agrochemicals: It serves as a precursor in the synthesis of various dyes and agrochemicals.[1]

-

Corrosion Inhibitors and Surfactants: The compound finds use in the formulation of corrosion inhibitors and surfactants.[1]

Part 6: Safety and Handling

As with any chemical reagent, proper handling and storage of 4-Amino-N,N-dimethylbenzylamine are crucial for laboratory safety.

Hazard Identification

Consult the Safety Data Sheet (SDS) for detailed hazard information. It is generally advisable to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage

Store in a cool, dry, and well-ventilated area away from incompatible substances. It is recommended to store it under an inert atmosphere.[1][5]

Conclusion

4-Amino-N,N-dimethylbenzylamine is a versatile and valuable chemical intermediate with a rich chemistry that makes it a powerful tool for synthetic chemists. Its distinct physical and chemical properties, coupled with its accessibility through straightforward synthetic routes, have established its importance in the synthesis of a wide range of compounds, from pharmaceuticals to advanced materials. For researchers and professionals in drug development, a thorough understanding of this compound's reactivity and handling is key to unlocking its full potential in the creation of novel and impactful molecules.

References

- Google Patents. (n.d.). CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine.

-

ResearchGate. (n.d.). FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9. Retrieved from [Link]

-

HETEROCYCLES. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N,N-DIMETHYLBENZYLAMINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000087). Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N,N-DIMETHYLBENZYLAMINE. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylbenzylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylbenzylamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

MDPI. (2022, April 15). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). Retrieved from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of chitosan (CS), N -(4- N , N -dimethylaminobenzyl).... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Section 4B. CID of Peptides and De Novo Sequencing. Retrieved from [Link]

-

PubMed. (2004). Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). FTIR AND FT-RAMAN SPECTRAL ANALYSIS OF PACLITAXEL DRUGS. Retrieved from [Link]

-

Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry | Request PDF. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine - Google Patents [patents.google.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. calpaclab.com [calpaclab.com]

- 5. 4-AMINO-N,N-DIMETHYLBENZYLAMINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]

- 10. 4-AMINO-N,N-DIMETHYLBENZYLAMINE | 6406-74-2 [chemicalbook.com]

4-Amino-N,N-dimethylbenzylamine molecular weight and formula

An In-depth Technical Guide to 4-Amino-N,N-dimethylbenzylamine: Properties, Synthesis, and Applications

Executive Summary

4-Amino-N,N-dimethylbenzylamine is a versatile aromatic amine that serves as a critical intermediate and building block in a multitude of industrial and research applications. Characterized by its primary amino and tertiary dimethylamino functional groups, this compound is invaluable in organic synthesis for creating more complex molecular architectures. This guide provides a comprehensive overview of its fundamental physicochemical properties, outlines established synthesis methodologies, details its significant applications in pharmaceutical development, polymer chemistry, and agrochemicals, and offers a practical experimental protocol for its use. Safety, handling, and storage considerations are also discussed to ensure its proper and safe utilization in a laboratory setting.

Introduction

4-Amino-N,N-dimethylbenzylamine (CAS No. 6406-74-2) is a specialized chemical intermediate prized for its unique molecular structure.[1][2][3] The presence of two distinct amine functionalities—a primary aromatic amine and a tertiary benzylic amine—imparts a dual reactivity that makes it a highly effective precursor in diverse synthetic pathways. Its ability to serve as a cornerstone for complex molecules renders it indispensable in the development of fine and specialty chemicals.[1] Researchers and development professionals in pharmaceuticals, materials science, and agriculture frequently leverage its properties to achieve specific functional outcomes, from creating novel therapeutic agents to enhancing the performance of advanced polymers.[1]

Physicochemical Properties

The fundamental properties of 4-Amino-N,N-dimethylbenzylamine are summarized below. This data is critical for designing experiments, ensuring safe handling, and predicting its behavior in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄N₂ | [1][2][3][4][5] |

| Molecular Weight | 150.22 g/mol | [1][3][4][6] |

| CAS Number | 6406-74-2 | [1][2][3] |

| IUPAC Name | 4-[(dimethylamino)methyl]aniline | [4] |

| Synonyms | 4-Dimethylaminomethyl-aniline, p-Aminobenzyldimethylamine | [1][4][6] |

| Appearance | Yellow liquid | [1] |

| Boiling Point | 260 °C at 760 mmHg | [5] |

| Density | 1.0 ± 0.1 g/cm³ | [5] |

| Storage Conditions | Store at 0 - 8 °C, Inert atmosphere, Keep in dark place | [1][6] |

Synthesis and Manufacturing Insights

The industrial preparation of 4-Amino-N,N-dimethylbenzylamine is typically a two-step process designed to maximize yield and purity by carefully controlling reaction conditions.[7] The general pathway involves the formation of a nitro-intermediate followed by a reduction to the desired primary amine.

General Synthesis Pathway

-

Step 1: N-Alkylation of Dimethylamine: The synthesis begins with the reaction of a p-nitrobenzyl halide (e.g., p-nitrobenzyl bromide) with dimethylamine in the presence of a base like triethylamine. This step forms the intermediate, 4-nitro-N,N-dimethylbenzylamine. The careful, batch-wise addition of the nitrobenzyl halide is crucial to prevent side reactions and the formation of impurities.[7]

-

Step 2: Reduction of the Nitro Group: The nitro-intermediate is then reduced to the primary amine. This can be achieved through various methods, including catalytic hydrogenation or, more commonly in laboratory settings, using a reducing agent like activated iron powder in an acidic medium such as acetic acid.[7][8] The final product is then isolated and purified through filtration, extraction, and column chromatography.[8]

Experimental Protocol: Synthesis of a Benzoxazinone Derivative

This protocol describes a representative use of 4-Amino-N,N-dimethylbenzylamine as a nucleophile in the synthesis of a 4H-3,1-benzoxazin-4-one derivative, a class of compounds investigated as enzyme inhibitors. [6][8]This procedure is illustrative and should be adapted and optimized based on specific laboratory conditions and target molecules.

Objective: To synthesize a urea intermediate from 4-Amino-N,N-dimethylbenzylamine and an isocyanate, followed by cyclization to form the benzoxazinone ring.

Materials and Reagents

-

4-Amino-N,N-dimethylbenzylamine (Purity ≥ 98%)

-

Methoxycarbonylphenyl isocyanate

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 4-Amino-N,N-dimethylbenzylamine in anhydrous DCM.

-

Causality: Anhydrous conditions and an inert atmosphere are critical to prevent the isocyanate reagent from reacting with water, which would form an unstable carbamic acid and ultimately an undesired symmetric urea byproduct.

-

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.05 equivalents of methoxycarbonylphenyl isocyanate dropwise over 15 minutes.

-

Causality: The reaction between the primary amine and the isocyanate is exothermic. Slow, cooled addition controls the reaction rate, preventing side reactions and ensuring the formation of the desired urea intermediate.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up and Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Causality: The aqueous washes remove unreacted starting materials, the triethylamine catalyst, and any water-soluble byproducts. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude urea intermediate.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 20-50% Ethyl Acetate in Hexanes) to isolate the pure urea intermediate.

-

Cyclization (Not Detailed): The purified intermediate would then proceed to a subsequent cyclization step (e.g., via heating or acid/base catalysis) to form the final 4H-3,1-benzoxazin-4-one product.

Safety and Handling

4-Amino-N,N-dimethylbenzylamine is classified as a hazardous substance and requires careful handling to minimize risk.

-

Primary Hazards : The compound is corrosive and an irritant. [4]It is known to cause skin irritation and serious eye damage. [5][9][10]Inhalation may cause respiratory irritation. [9][10]* Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [9]* Handling : All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood. [9]Avoid breathing vapors or mists. [9]Prevent contact with skin and eyes.

-

Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials. The recommended storage temperature is between 0 and 8 °C. [1]Keep the container tightly closed when not in use. [9]* First Aid :

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. [9] * Skin Contact : Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. [9] * Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [9]

-

Conclusion

4-Amino-N,N-dimethylbenzylamine is a high-value chemical intermediate with a broad and expanding range of applications. Its unique bifunctional structure provides a reliable platform for the synthesis of complex molecules in pharmaceuticals, polymers, and other fields. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in research and industrial development.

References

- 4-Amino-N,N-dimethylbenzylamine - Chem-Impex. (Source: Chem-Impex, URL not available in search results)

- 4-Amino-N, N-dimethylbenzylamine, min 95%, 10 grams. (Source: GFS Chemicals, URL not available in search results)

-

4-amino-N,N-dimethylbenzylamine - NIST WebBook. (Source: National Institute of Standards and Technology, [Link])

-

Benzenemethanamine, 4-amino-N,N-dimethyl- | C9H14N2 | CID 308051 - PubChem. (Source: National Center for Biotechnology Information, [Link])

- CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine - Google Patents.

-

N,N-DIMETHYLBENZYLAMINE - Ataman Kimya. (Source: Ataman Kimya, [Link])

-

4-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 235527 - PubChem. (Source: National Center for Biotechnology Information, [Link])

-

safety data sheet catalog #3076 n, n-dimethylbenzylamine, 98% - tousimis. (Source: tousimis, [Link])

- 4-AMINO-N,N-DIMETHYLBENZYLAMINE Eight Chongqing Chemdad Co. (Source: guidechem, URL not available in search results)

-

Dimethylbenzylamine - Wikipedia. (Source: Wikipedia, [Link])

-

N,N-DIMETHYLBENZYLAMINE | - atamankimya.com. (Source: Ataman Kimya, [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-amino-N,N-dimethylbenzylamine [webbook.nist.gov]

- 4. Benzenemethanamine, 4-amino-N,N-dimethyl- | C9H14N2 | CID 308051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 4-AMINO-N,N-DIMETHYLBENZYLAMINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine - Google Patents [patents.google.com]

- 8. 4-AMINO-N,N-DIMETHYLBENZYLAMINE | 6406-74-2 [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 4-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 235527 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic data of 4-Amino-N,N-dimethylbenzylamine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 4-Amino-N,N-dimethylbenzylamine

As a Senior Application Scientist, this guide provides a comprehensive analysis of the spectroscopic data for 4-Amino-N,N-dimethylbenzylamine (CAS: 6406-74-2), a versatile chemical intermediate in the synthesis of pharmaceuticals and dyes.[1][2] Understanding its unique spectroscopic signature is paramount for identity confirmation, purity assessment, and quality control in research and industrial applications. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to build a complete structural profile of the molecule.

Molecular Structure and Overview

4-Amino-N,N-dimethylbenzylamine, with the molecular formula C₉H₁₄N₂, has a molecular weight of 150.22 g/mol .[1][3][4] Its structure features a para-substituted benzene ring, a primary amine (-NH₂), a methylene bridge (-CH₂-), and a tertiary dimethylamino group (-N(CH₃)₂). This combination of functional groups gives rise to a distinct and interpretable spectroscopic fingerprint.

Caption: Molecular structure of 4-Amino-N,N-dimethylbenzylamine with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Experimental Protocol: NMR Analysis

A self-validating protocol for NMR acquisition involves careful sample preparation and instrument calibration.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectroscopy Data

The proton NMR spectrum provides a quantitative map of the different proton environments. The para-substitution on the benzene ring creates a symmetrical AA'BB' system for the aromatic protons.

| Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Notes |

| Ar-H (H2, H6) | ~ 7.10 | Doublet (d) | 2H | Protons ortho to the -CH₂N(CH₃)₂ group. |

| Ar-H (H3, H5) | ~ 6.65 | Doublet (d) | 2H | Protons ortho to the -NH₂ group, shielded by its electron-donating effect. |

| -NH₂ | ~ 3.60 | Broad Singlet (br s) | 2H | Chemical shift is variable and depends on concentration and solvent. |

| -CH₂ - | ~ 3.40 | Singlet (s) | 2H | Benzylic protons adjacent to the dimethylamino group. |

| -N(CH₃ )₂ | ~ 2.25 | Singlet (s) | 6H | Six equivalent protons of the two methyl groups. |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's symmetry, C2/C6 and C3/C5 are chemically equivalent.

| Assignment | Chemical Shift (δ) ppm (Predicted) | Notes |

| C 1 | ~ 146 | Quaternary carbon attached to the -NH₂ group. |

| C 2 / C 6 | ~ 129 | Aromatic CH carbons. |

| C 3 / C 5 | ~ 115 | Aromatic CH carbons shielded by the -NH₂ group. |

| C 4 | ~ 128 | Quaternary carbon attached to the -CH₂- group. |

| -C H₂- (C7) | ~ 64 | Methylene carbon. |

| -N(C H₃)₂ (C8, C9) | ~ 45 | Methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The vibrations (stretching, bending) of specific bonds absorb infrared radiation at characteristic frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a common technique that requires minimal sample preparation.

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small drop of the liquid 4-Amino-N,N-dimethylbenzylamine directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Characteristic IR Absorption Bands

The IR spectrum of this compound is dominated by features from the primary amine and the aromatic ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | The presence of two distinct bands in this region is a hallmark of a primary amine.[5] |

| 3100 - 3000 | C-H Aromatic Stretch | Ar-H | Characteristic of C-H bonds on the benzene ring. |

| 2950 - 2800 | C-H Aliphatic Stretch | -CH₂- and -CH₃ | Stretching vibrations of the methylene and methyl groups. |

| ~ 1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Deformation vibration of the primary amine. |

| 1600, 1510 | C=C Aromatic Ring Stretch | Benzene Ring | Skeletal vibrations of the aromatic ring. |

| ~ 1260 | C-N Stretch | Aromatic & Aliphatic Amines | Stretching vibrations for both the Ar-NH₂ and R-N(CH₃)₂ bonds. |

| ~ 820 | C-H Out-of-Plane Bend | 1,4-Disubstituted Ring | Strong band indicative of para-substitution on the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns upon ionization.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Inject a dilute solution of the compound into a Gas Chromatograph (GC) for separation and introduction into the mass spectrometer, or use a direct insertion probe.

-

Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecule, ejecting an electron to form a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion, containing excess energy, fragments into smaller, characteristic ions.

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Molecular Ion and Fragmentation Pattern

The molecular formula C₉H₁₄N₂ corresponds to a monoisotopic mass of 150.116 Da.[6]

-

Molecular Ion (M⁺•): An ion peak at m/z 150 is expected, confirming the molecular weight of the compound.

-

Base Peak (Major Fragmentation): The most significant fragmentation is the alpha-cleavage (benzylic cleavage) adjacent to the dimethylamino group. This is a highly favored pathway that results in the loss of a hydrogen radical to form a stable, resonance-stabilized iminium cation. However, a more dominant fragmentation for similar structures like N,N-dimethylbenzylamine is the cleavage of the C-C bond between the benzyl and methylene groups, leading to the formation of the dimethylaminomethyl cation ([CH₂N(CH₃)₂]⁺) at m/z 58 .[7] This fragment is often the base peak due to its stability.

Caption: Primary fragmentation pathway of 4-Amino-N,N-dimethylbenzylamine under Electron Ionization.

| m/z Value | Proposed Fragment | Notes |

| 150 | [C₉H₁₄N₂]⁺• | Molecular Ion (M⁺•) |

| 149 | [M - H]⁺ | Loss of a hydrogen atom. |

| 120 | [M - N(CH₃)₂]⁺• | Loss of the dimethylamino group. |

| 58 | [CH₂N(CH₃)₂]⁺ | Base Peak , resulting from benzylic C-C bond cleavage. |

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of 4-Amino-N,N-dimethylbenzylamine. ¹H and ¹³C NMR define the carbon-hydrogen framework, confirming the para-substitution pattern and the presence of methylene and dimethylamino groups. IR spectroscopy validates the key functional groups, particularly the primary amine and the aromatic ring. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the formation of the m/z 58 ion. This comprehensive guide serves as an authoritative reference for researchers and professionals, ensuring accurate identification and utilization of this important chemical compound.

References

-

PubChem. (n.d.). Benzenemethanamine, 4-amino-N,N-dimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-N,N-dimethylbenzylamine. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylbenzylamine. Retrieved from [Link]

-

MDPI. (2022). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of dimethylamine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-AMINO-N,N-DIMETHYLBENZYLAMINE | 6406-74-2 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Benzenemethanamine, 4-amino-N,N-dimethyl- | C9H14N2 | CID 308051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - 4-amino-n,n-dimethylbenzylamine (C9H14N2) [pubchemlite.lcsb.uni.lu]

- 7. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 4-Amino-N,N-dimethylbenzylamine in organic solvents

An In-depth Technical Guide to the Solubility of 4-Amino-N,N-dimethylbenzylamine in Organic Solvents

Abstract

This technical guide provides a comprehensive exploration of the solubility characteristics of 4-Amino-N,N-dimethylbenzylamine (4-ADMBA), a versatile aromatic amine crucial in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[1] Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It combines a theoretical analysis of 4-ADMBA's molecular structure to predict its solubility behavior in a range of common organic solvents with a detailed, field-proven experimental protocol for its quantitative determination. The guide emphasizes the causality behind experimental design and provides a self-validating framework for generating reliable and reproducible solubility data, which is fundamental for process development, formulation, and quality control.

Introduction to 4-Amino-N,N-dimethylbenzylamine (4-ADMBA)

Overview: Structure and Industrial Relevance

4-Amino-N,N-dimethylbenzylamine, also known as 4-[(dimethylamino)methyl]aniline, is an aromatic amine featuring both a primary (-NH₂) and a tertiary (-N(CH₃)₂) amino group.[2] Its chemical formula is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol .[2] Typically presenting as a yellow liquid, this compound is a valuable building block in organic synthesis.[1]

Its unique bifunctional nature makes it a key intermediate in several industrial applications:

-

Pharmaceutical Development: It serves as a precursor in the synthesis of various therapeutic agents, including antihistamines.[1]

-

Polymer Chemistry: It is incorporated into specialty polymers and resins to enhance properties like thermal stability and chemical resistance.[1]

-

Agrochemicals: The compound is utilized in the formulation of effective pesticides and herbicides.[1]

The compound's utility is often predicated on its solubility in organic solvents, a property that governs reaction kinetics, purification strategies, and formulation design.[1]

The Critical Role of Solubility Data

In both pharmaceutical and chemical industries, solubility is a cornerstone physicochemical property. For drug development professionals, poor solubility can hinder bioavailability and lead to suboptimal drug efficacy. For process chemists, solubility data dictates the choice of reaction media, affects crystallization and purification processes, and is essential for developing scalable, efficient, and safe manufacturing protocols. Therefore, the ability to accurately determine and understand the solubility profile of a key intermediate like 4-ADMBA is not merely an academic exercise but a critical prerequisite for successful project execution.

Predictive Solubility Profile of 4-ADMBA

While precise quantitative data requires experimental determination, a robust predictive analysis based on molecular structure can guide solvent selection and experimental design. This aligns with the principle of "like dissolves like," where a solute's solubility is maximized in a solvent with similar polarity and hydrogen bonding characteristics.

Molecular Structure Analysis

The solubility behavior of 4-ADMBA is governed by three key structural features:

-

Aromatic Benzyl Group: The nonpolar benzene ring contributes to its solubility in nonpolar and moderately polar solvents.

-

Primary Amino Group (-NH₂): This group is a hydrogen bond donor and acceptor, promoting solubility in protic solvents (e.g., alcohols) and polar aprotic solvents.

-

Tertiary Amino Group (-N(CH₃)₂): This group is a hydrogen bond acceptor, further enhancing interactions with protic solvents. It also contributes to the molecule's overall basicity.

The presence of both polar, hydrogen-bonding amine groups and a nonpolar aromatic ring suggests that 4-ADMBA will exhibit a broad solubility range but is unlikely to be fully miscible in the extremes of the polarity spectrum (e.g., highly nonpolar alkanes or highly polar water). General principles suggest that amines are typically soluble in organic solvents such as diethyl ether or dichloromethane.[3]

Qualitative Solubility Predictions

Based on the structural analysis, the following table provides a qualitative prediction of 4-ADMBA's solubility in a selection of common organic solvents, categorized by their polarity.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Low to Moderate | The nonpolar aromatic ring allows for some van der Waals interactions, but the polar amine groups limit solubility. Solubility in Toluene is expected to be higher than in Hexane due to π-π stacking interactions. |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM can effectively solvate the aromatic ring and has a dipole moment that can interact with the polar amine groups without engaging in hydrogen bonding. |

| Polar Aprotic | Ethyl Acetate | High | The ester group provides a polar site for dipole-dipole interactions with the amine functionalities. |

| Polar Aprotic | Tetrahydrofuran (THF) | High | THF is a versatile polar ether that can solvate both the nonpolar and polar regions of the molecule effectively. |

| Polar Aprotic | Acetonitrile (MeCN) | Moderate to High | Acetonitrile is highly polar; while it will interact with the amine groups, its small size may not solvate the bulky aromatic ring as effectively as larger aprotic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, highly polar solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds, making it an excellent solvent for amines.[4] |

| Polar Protic | Ethanol, Methanol | High | These alcohols can act as both hydrogen bond donors (to the tertiary amine) and acceptors (from the primary amine), leading to strong intermolecular forces and high solubility. |

Experimental Protocol: Quantitative Solubility Determination

To move beyond prediction, a definitive determination of solubility requires empirical measurement. The isothermal equilibrium saturation method is a robust and widely accepted technique for generating accurate solubility data.

Principle of the Method

The core principle is to create a saturated solution of the solute (4-ADMBA) in the solvent of interest at a constant, controlled temperature. By allowing the system to reach equilibrium, any excess, undissolved solute is separated, and the concentration of the solute in the clear, saturated supernatant is then quantified using a suitable analytical technique.

Materials and Equipment

-

Solute: 4-Amino-N,N-dimethylbenzylamine (purity ≥ 98%)[1]

-

Solvents: HPLC-grade or equivalent high-purity organic solvents (Hexane, Toluene, DCM, Ethyl Acetate, THF, Acetonitrile, DMSO, Ethanol, Methanol).

-

Equipment:

-

Analytical balance (4-decimal place)

-

Thermostatic shaker or orbital incubator capable of maintaining T ± 0.5 °C.

-

Centrifuge.

-

Calibrated positive displacement pipettes.

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL).

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane).

-

Volumetric flasks and appropriate glassware for dilutions.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

-

Step-by-Step Experimental Procedure

-

Preparation: Add an excess amount of 4-ADMBA to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the selected solvent to the vial.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24-48 hours is typical, but this should be confirmed by taking measurements at successive time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the excess solid to settle. For solvents where settling is slow, centrifugation at the controlled temperature is the preferred method to achieve clear separation.

-

Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant using a positive displacement pipette. To ensure no solid particulates are transferred, immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial for gravimetric analysis or into a volumetric flask for chromatographic analysis.

-

Quantification (Chromatographic Method):

-

Prepare a stock solution of 4-ADMBA in a suitable solvent (e.g., acetonitrile) of known concentration.

-

Create a series of calibration standards by performing serial dilutions of the stock solution.

-

Analyze the calibration standards using a validated HPLC or GC method to generate a calibration curve (Peak Area vs. Concentration).

-

Accurately dilute the filtered sample aliquot to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Data Calculation: Calculate the original solubility using the following formula: Solubility (mg/mL) = (Concentration from curve in mg/mL) × (Dilution Factor)

Self-Validation and Trustworthiness

To ensure the trustworthiness of the generated data, the following checks should be integrated into the protocol:

-

Equilibrium Confirmation: As described in Step 3, measure solubility at multiple time points to confirm that a true equilibrium has been reached.

-

Mass Balance: For a subset of experiments, evaporate the solvent from the filtered aliquot and weigh the residual 4-ADMBA. This gravimetric result should correlate well with the chromatographic result.

-

Method Validation: The analytical method (HPLC/GC) must be validated for linearity, accuracy, and precision according to standard laboratory practices.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the isothermal equilibrium saturation method for determining the solubility of 4-ADMBA.

Caption: Workflow for Quantitative Solubility Determination.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for 4-Amino-N,N-dimethylbenzylamine may not be universally available, its structure as an aromatic amine warrants stringent safety protocols based on related compounds like N,N-dimethylbenzylamine.[5][6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[7]

-

Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7][8]

-

Handling: Avoid all direct contact with skin and eyes.[5] In case of contact, flush immediately and thoroughly with water.[6] Do not ingest.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and acids.[5]

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This guide establishes a foundational understanding of the solubility of 4-Amino-N,N-dimethylbenzylamine. By combining a theoretical predictive framework with a detailed and rigorous experimental protocol, researchers and drug development professionals are equipped to generate the high-quality, reliable solubility data essential for their work. The emphasis on the principles behind the methodology ensures that the approach can be adapted and validated for various experimental conditions, ultimately facilitating more efficient and informed process development, formulation, and chemical synthesis.

References

- Benchchem. An In-depth Technical Guide on the Solubility of 5-Tert-butylnonan-5-amine in Organic Solvents.

- Chem-Impex. 4-Amino-N,N-dimethylbenzylamine.

- Góral, M., Shaw, D. G., & Mączyński, A. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines.

- Moorpark College. Experiment 13 – Properties of Amines and Amides.

- Thermo Fisher Scientific. SAFETY DATA SHEET. (2025).

- PubChem. Benzenemethanamine, 4-amino-N,N-dimethyl-. National Center for Biotechnology Information.

- ChemicalBook. 4-AMINO-N,N-DIMETHYLBENZYLAMINE | 6406-74-2. (2023).

- Mercan, H., et al. (2016). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI.

- Shaw, D. G., Mączyński, A., & Góral, M. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C4–C6 Aliphatic Amines. AIP Publishing.

- Fisher Scientific. SAFETY DATA SHEET - N,N-Dimethylbenzylamine.

- Tousimis. Safety Data Sheet - N,N-Dimethylbenzylamine, 98%. (2021).

- TCI America. SAFETY DATA SHEET - N,N-Dimethylbenzylamine. (2018).

- LibreTexts Chemistry. 24.2: Structure and Properties of Amines. (2024).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Benzenemethanamine, 4-amino-N,N-dimethyl- | C9H14N2 | CID 308051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. moorparkcollege.edu [moorparkcollege.edu]

- 4. mdpi.com [mdpi.com]

- 5. fishersci.com [fishersci.com]

- 6. tousimis.com [tousimis.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Stability and Storage of 4-Amino-N,N-dimethylbenzylamine

Introduction

4-Amino-N,N-dimethylbenzylamine, a versatile aromatic amine, serves as a critical intermediate in the synthesis of a wide array of compounds, from pharmaceuticals to specialized polymers.[1] Its unique molecular architecture, featuring both a primary aromatic amine and a tertiary benzylic amine, imparts a distinct reactivity profile that, while advantageous for synthesis, also presents specific challenges regarding its stability and storage. This guide provides an in-depth technical overview of the factors influencing the stability of 4-Amino-N,N-dimethylbenzylamine, outlines potential degradation pathways, and offers robust protocols for its proper storage and handling to ensure its integrity for research and development applications.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 4-Amino-N,N-dimethylbenzylamine is fundamental to comprehending its stability profile.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | [1][2] |

| Molecular Weight | 150.22 g/mol | [1][2] |

| Appearance | Yellow liquid | [1] |

| Storage Temperature | Room temperature or 0-8 °C | [1][2] |

Factors Influencing Stability

The stability of 4-Amino-N,N-dimethylbenzylamine is primarily influenced by its susceptibility to oxidation, photodegradation, and extreme temperatures. The presence of two amine functionalities, one aromatic and one benzylic tertiary amine, makes the molecule susceptible to specific degradation pathways.

Oxidative Degradation

The tertiary dimethylamino group is a primary site for oxidation, potentially leading to the formation of the corresponding N-oxide. Aromatic amines are also known to be susceptible to oxidation, which can result in the formation of colored impurities through complex radical-mediated polymerization reactions. The electrochemical oxidation of the parent compound, N,N-dimethylbenzylamine, has been shown to result in demethylation, suggesting another potential degradation pathway for the title compound.

Photodegradation

Aromatic amines can be sensitive to light, particularly UV radiation. Photo-oxidation can lead to the formation of colored degradation products. The photolysis of benzylamine derivatives can proceed through radical intermediates, leading to a variety of degradation products.

Thermal Stress

Hydrolytic Stability

The ether and amine functionalities in 4-Amino-N,N-dimethylbenzylamine are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, degradation may be accelerated.

Potential Degradation Pathways

Based on the chemical structure of 4-Amino-N,N-dimethylbenzylamine and the known reactivity of related compounds, several degradation pathways can be postulated. A comprehensive understanding of these pathways is crucial for the development of stability-indicating analytical methods.

Caption: Postulated degradation pathways for 4-Amino-N,N-dimethylbenzylamine.

Recommended Storage and Handling

To maintain the purity and integrity of 4-Amino-N,N-dimethylbenzylamine, the following storage and handling procedures are recommended:

-

Temperature: For long-term storage, it is advisable to store the compound at 0-8 °C.[1] For shorter periods, storage at room temperature is also acceptable.[2]

-

Atmosphere: To minimize oxidative degradation, the compound should be stored under an inert atmosphere, such as nitrogen or argon.

-

Light: Protect from light by storing in an amber or opaque container.

-

Moisture: Keep the container tightly sealed to prevent moisture ingress.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Experimental Protocols for Stability Assessment

To provide researchers with the tools to assess the stability of 4-Amino-N,N-dimethylbenzylamine under their specific experimental conditions, the following detailed protocols for a forced degradation study and the development of a stability-indicating HPLC method are provided.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a robust stability-indicating analytical method.

Objective: To investigate the degradation of 4-Amino-N,N-dimethylbenzylamine under various stress conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of 4-Amino-N,N-dimethylbenzylamine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store a solid sample of the compound at 60 °C for 7 days.

-

Photostability: Expose a solution of the compound (in a quartz cuvette) to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Caption: Workflow for the forced degradation study of 4-Amino-N,N-dimethylbenzylamine.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products.

Objective: To develop and validate an HPLC method capable of separating 4-Amino-N,N-dimethylbenzylamine from its degradation products.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions (Initial):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by acquiring the UV spectrum of 4-Amino-N,N-dimethylbenzylamine (a starting point could be around 254 nm).

-

-

Method Development:

-

Inject a mixture of the stressed samples from the forced degradation study.

-

Optimize the mobile phase composition, gradient profile, and pH to achieve adequate separation of the parent peak from all degradation product peaks.

-

Ensure the peak purity of the parent compound in the stressed samples using a photodiode array (PDA) detector.

-

-

Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

Ensuring the stability of 4-Amino-N,N-dimethylbenzylamine is paramount for its successful application in research and development. By understanding its inherent chemical properties and potential degradation pathways, and by implementing the recommended storage, handling, and analytical procedures outlined in this guide, researchers can maintain the integrity of this valuable chemical intermediate. The provided experimental protocols offer a robust framework for generating specific stability data tailored to individual laboratory conditions and applications, thereby upholding the principles of scientific integrity and experimental reproducibility.

References

-

EPL Bio Analytical Services. (n.d.). 4-Amino-N, N-dimethylbenzylamine, min 95%, 10 grams. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

-

ResearchGate. (2009). The oxygenation of cyclopalladated N,N-dimethylbenzylamine derivatives with tert-butyl hydroperoxide. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1972). Amine oxidation. Part XII. Reactions of some NN-dimethylbenzylamine N-oxides with acetic anhydride and of some N-acetoxy-NN-dimethylbenzylammonium perchlorates with acetate ion. The Polonovski reaction. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

SKC Inc. (2023). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

PubChem. (n.d.). Benzenemethanamine, 4-amino-N,N-dimethyl-. Retrieved from [Link]

Sources

- 1. Amine oxidation. Part XII. Reactions of some NN-dimethylbenzylamine N-oxides with acetic anhydride and of some N-acetoxy-NN-dimethylbenzylammonium perchlorates with acetate ion. The Polonovski reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Amino-N,N-dimethylbenzylamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-N,N-dimethylbenzylamine (CAS No: 6402-74-2), a versatile aromatic amine with significant applications in organic synthesis, materials science, and pharmaceutical development. The document details its chemical identity, including a thorough list of synonyms and alternative names, and presents its key physicochemical properties. Detailed synthesis protocols, an analysis of its chemical reactivity, and a survey of its current and potential applications are discussed. This guide is intended to serve as a valuable resource for scientists and researchers, offering insights into the experimental choices and methodologies associated with this compound.

Chemical Identity and Nomenclature